molecular formula C19H29N3O4 B2526514 Tert-butyl 1-(1-prop-2-enoylpiperidine-4-carbonyl)-1,6-diazaspiro[3.3]heptane-6-carboxylate CAS No. 2361695-17-0

Tert-butyl 1-(1-prop-2-enoylpiperidine-4-carbonyl)-1,6-diazaspiro[3.3]heptane-6-carboxylate

Cat. No. B2526514
CAS RN: 2361695-17-0
M. Wt: 363.458
InChI Key: MSUSIJYWSUYZPK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a tert-butyl group, a prop-2-enoyl group, a piperidine ring, and a spiro[3.3]heptane ring. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a spiro[3.3]heptane ring, which is a seven-membered ring connected to another ring at one atom .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The prop-2-enoyl group could potentially undergo addition reactions, and the piperidine ring could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure and functional groups. For example, the presence of the tert-butyl group could potentially make the compound more hydrophobic .

Future Directions

The future research directions for this compound could include exploring its potential applications in various fields, such as medicinal chemistry or materials science, based on its unique structure and functional groups .

properties

IUPAC Name

tert-butyl 1-(1-prop-2-enoylpiperidine-4-carbonyl)-1,6-diazaspiro[3.3]heptane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4/c1-5-15(23)20-9-6-14(7-10-20)16(24)22-11-8-19(22)12-21(13-19)17(25)26-18(2,3)4/h5,14H,1,6-13H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUSIJYWSUYZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCN2C(=O)C3CCN(CC3)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-(1-prop-2-enoylpiperidine-4-carbonyl)-1,6-diazaspiro[3.3]heptane-6-carboxylate

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